molecular formula C11H26Cl3N3O B1407501 2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol trihydrochloride CAS No. 1609400-42-1

2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol trihydrochloride

Cat. No.: B1407501
CAS No.: 1609400-42-1
M. Wt: 322.7 g/mol
InChI Key: FXIPYBMYTREWPL-UHFFFAOYSA-N
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Description

“2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol trihydrochloride” is a chemical compound with the CAS Number: 1609400-42-1 . It has a molecular weight of 322.71 . The IUPAC name for this compound is 2-(4-(piperidin-4-yl)piperazin-1-yl)ethan-1-ol trihydrochloride .


Synthesis Analysis

The synthesis of piperidone analogs, which could be related to the synthesis of this compound, has been discussed in a review article . Piperidones serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H23N3O.3ClH/c15-10-9-13-5-7-14(8-6-13)11-1-3-12-4-2-11;;;/h11-12,15H,1-10H2;3*1H . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The compound is stored at room temperature .

Safety and Hazards

The safety data sheet (SDS) for this compound can be found online . It is recommended to refer to this document for detailed safety and hazard information.

Properties

IUPAC Name

2-(4-piperidin-4-ylpiperazin-1-yl)ethanol;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O.3ClH/c15-10-9-13-5-7-14(8-6-13)11-1-3-12-4-2-11;;;/h11-12,15H,1-10H2;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXIPYBMYTREWPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCN(CC2)CCO.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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